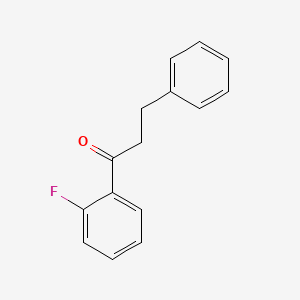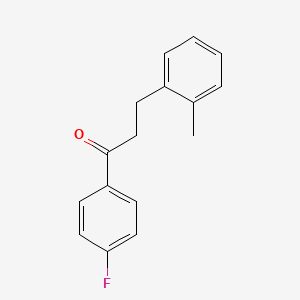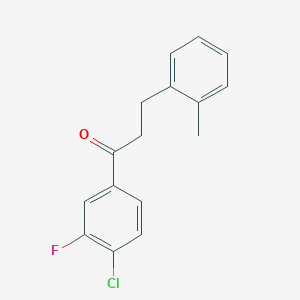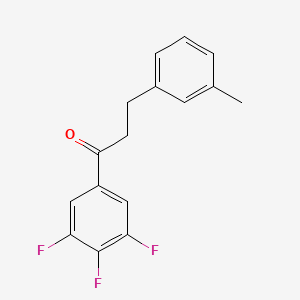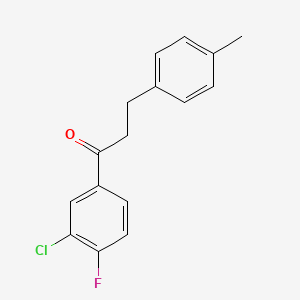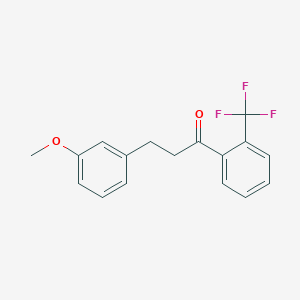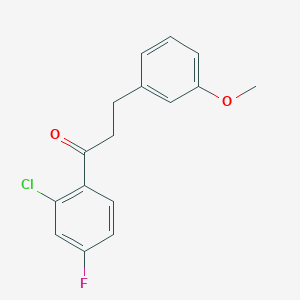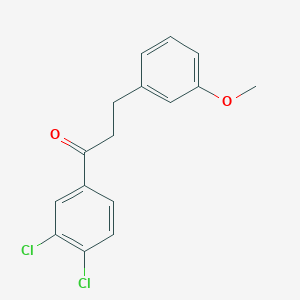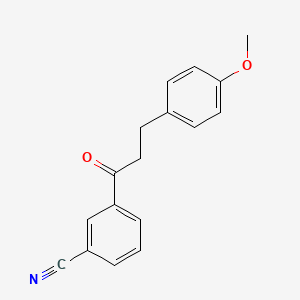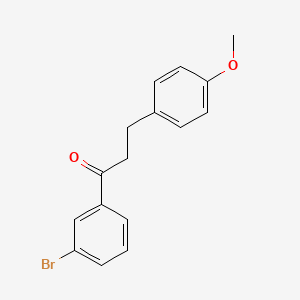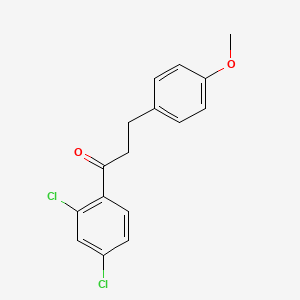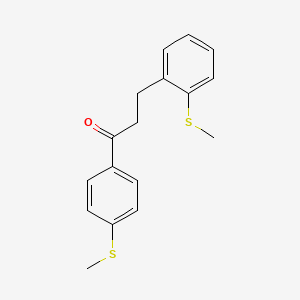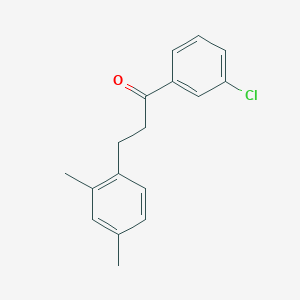
3'-Chloro-3-(2,4-dimethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3'-Chloro-3-(2,4-dimethylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss various chlorinated aromatic compounds and their synthesis, molecular structures, and chemical properties, which can be relevant to understanding similar compounds .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds can involve different methods, including electrooxidative chlorination as seen in the preparation of 3-Chlor
Wissenschaftliche Forschungsanwendungen
Scientific Field
- Technical Details: The reaction conditions, such as temperature, pH, and the choice of solvent, are optimized to achieve high enantioselectivity and yield . Results Summary: The bio-catalyzed method typically results in high enantioselectivity with good yields, making it a valuable process for producing chiral intermediates for pharmaceuticals.
Phenylation of 3’-Chloropropiophenone
Scientific Field
- Technical Details: The reaction is carried out under controlled conditions, often involving inert atmospheres and dry solvents to prevent unwanted side reactions . Results Summary: The phenylation process is typically characterized by its efficiency and selectivity, providing a straightforward route to the desired product.
Synthesis of (S)-Dapoxetine
Scientific Field
Vinylation, Alkylation, and Dienylation of Ketones
Scientific Field
- Technical Details: The reactions are performed under controlled conditions, with careful selection of catalysts and reaction parameters to achieve the desired modification . Results Summary: The outcome of these reactions is the successful modification of ketones, which can be used in the development of new materials or as intermediates in further chemical syntheses.
Preparation of Thiazine Derivatives
Scientific Field
- Technical Details: The synthesis may involve cyclization reactions and the use of sulfur-containing reagents to form the thiazine ring . Results Summary: The synthesized thiazine derivatives are evaluated for their antibacterial activity, with some showing significant potential as new antibacterial agents.
Enantioselective Phenylation
Scientific Field
- Technical Details: The process is optimized by adjusting these parameters to maximize the production of the desired enantiomer . Results Summary: The research has led to improved methods for achieving high enantioselectivity in the phenylation of ketones, which is valuable for the synthesis of chiral drugs.
Development of Liquid Crystals
Scientific Field
- Technical Details: Parameters like temperature and concentration are crucial for the formation of the desired mesophase . Results Summary: The synthesized liquid crystals display specific thermal and optical properties suitable for application in display technologies.
Creation of Organic Light-Emitting Diodes (OLEDs)
Scientific Field
- Technical Details: The doping concentration and the choice of host materials are optimized for maximum efficiency . Results Summary: The use of this compound in OLEDs can lead to improved luminance and device longevity.
Synthesis of Antidepressant Agents
Scientific Field
- Technical Details: Reactions are carried out under strict conditions to ensure the formation of the correct isomers . Results Summary: The resulting antidepressant agents show promising efficacy in preclinical trials.
Production of High-Performance Polymers
Scientific Field
- Technical Details: Reaction conditions such as temperature, pressure, and catalysts are finely tuned . Results Summary: The polymers produced exhibit superior properties and are suitable for advanced engineering applications.
Pesticide Formulation
Scientific Field
- Technical Details: The synthesis involves careful control of reaction conditions to yield the desired products . Results Summary: The pesticides formulated using this compound demonstrate effective pest control in agricultural settings.
Chemical Sensors Development
Scientific Field
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSQEBTJBMQIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644680 |
Source


|
| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898793-90-3 |
Source


|
| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

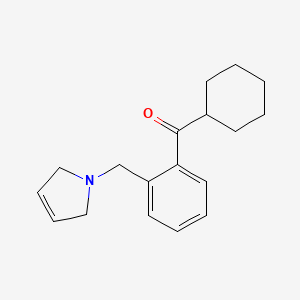
![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
